
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of (1-Benzyl-1H-imidazol-2-yl)methanol with ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The benzyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethylamine group.
(1-Benzyl-1H-imidazol-2-yl)methylamine: Contains a methylamine group instead of an ethylamine group.
(1-Benzyl-1H-imidazol-2-yl)thioacetate: Contains a thioacetate group instead of an ethylamine group.
Uniqueness
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine is unique due to the presence of both the benzyl and ethylamine groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-[(1-benzylimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-2-14-10-13-15-8-9-16(13)11-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 |
Clave InChI |
OZAHYNXQQQTTEB-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC=CN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



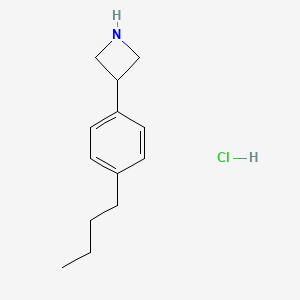
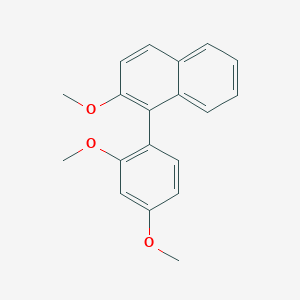
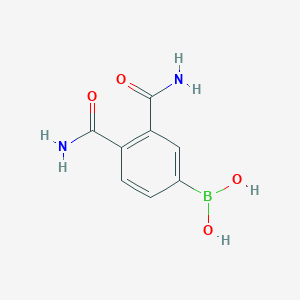
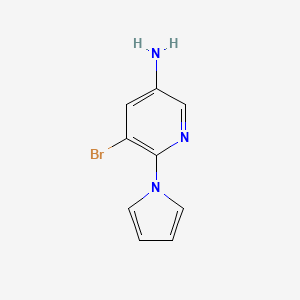
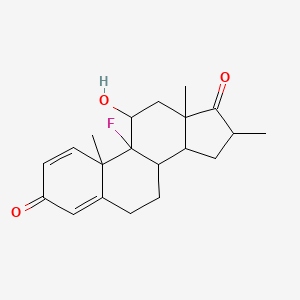
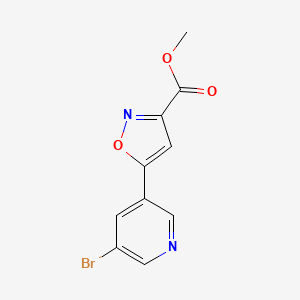



![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

